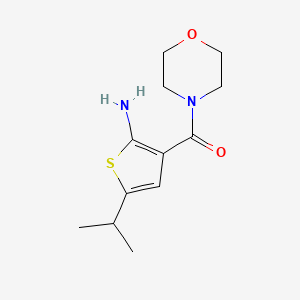

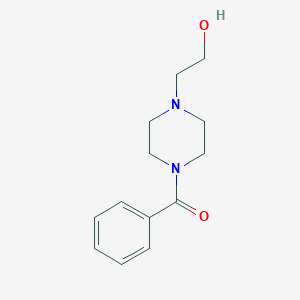

5-Propylthiophene-3-carboxylic acid

説明

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described, which could potentially be adapted for the synthesis of 5-propylthiophene-3-carboxylic acid . Additionally, microwave-assisted synthesis has been reported as a rapid method to produce 5-arylthiophene carboxylates, which suggests that similar conditions could be applied to synthesize the propyl-substituted variant . The synthesis of 5-(phenylthiophene)-3-carboxylic acid derivatives has also been explored, indicating that various substituents on the thiophene ring can be introduced to modify the compound's properties .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their chemical behavior and potential applications. While the exact structure of 5-propylthiophene-3-carboxylic acid is not provided, the structure-activity relationships of similar compounds have been studied. For example, derivatives of 5-phenylthiophenecarboxylic acid have been evaluated for their pharmacological effects, suggesting that the position and nature of substituents on the thiophene ring are important for biological activity . The crystal structure analysis of related compounds can also provide insights into the molecular conformation and intermolecular interactions of 5-propylthiophene-3-carboxylic acid .

Chemical Reactions Analysis

Thiophene carboxylic acids can undergo various chemical reactions. The photodeprotection of 2,5-dimethylphenacyl esters to yield carboxylic acids indicates that light-sensitive protecting groups could be used in the synthesis or modification of thiophene carboxylic acids . The formation of supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding demonstrates the potential for thiophene carboxylic acids to engage in non-covalent interactions, which could be relevant for the design of new materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxylic acids are influenced by their molecular structure. Water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as pH-induced conformational changes, which could be relevant for understanding the behavior of 5-propylthiophene-3-carboxylic acid in different environments . The reactivity of methyl 3-hydroxythiophene-2-carboxylate in the formation of thiotetronic acids suggests that the hydroxyl and carboxylate groups in thiophene carboxylic acids are reactive sites for further chemical transformations .

科学的研究の応用

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

- Application Summary: This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This compound is useful due to its functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

- Methods of Application: All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Results or Outcomes: The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

-

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

- Application Summary: Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification surface of nanoparticles metallic .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes: The use of carboxylic acids in these areas has led to promising developments towards new technologies in electronics .

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide

- Application Summary: This compound was synthesized using three successive direct lithiations and a bromination reaction starting from thiophene . This compound is useful due to its functionalization that allows facile downhill derivation, as well as handles that themselves can be derivatized to the target material .

- Methods of Application: All these lithiation reactions were carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of electrophile . This is a four-step protocol starting from thiophene with an overall yield of 47% .

- Results or Outcomes: The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .

-

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

- Application Summary: Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification surface of nanoparticles metallic .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes: The use of carboxylic acids in these areas has led to promising developments towards new technologies in electronics .

-

Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers

- Application Summary: Carboxylic acids, including 5-Propylthiophene-3-carboxylic acid, are versatile organic compounds used in various areas such as organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and in the modification surface of nanoparticles metallic .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes: The use of carboxylic acids in these areas has led to promising developments towards new technologies in electronics .

-

Durable Graphene-Based Alkyd Nanocomposites for Surface Coating Applications

- Application Summary: Vegetable oils are used to prepare polymeric alkyd surfaces. Novel and exciting designs of alkyd/graphene nanocomposites have provided eco-friendly thermal stability and protective coating surfaces . These alkyd composites have high hydrophobicity, corrosion resistance, and durability .

- Methods of Application: The specific methods of application can vary widely depending on the specific use case. For example, in nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

- Results or Outcomes: Graphene-based alkyd nanocoatings have many industrial and research interests because of their exceptional thermal and chemical properties . This work introduces an advanced horizon for developing protective nanocomposite coatings .

Safety And Hazards

特性

IUPAC Name |

5-propylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-2-3-7-4-6(5-11-7)8(9)10/h4-5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLJQYJHQHGTJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391060 | |

| Record name | 5-propylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Propylthiophene-3-carboxylic acid | |

CAS RN |

883546-51-8 | |

| Record name | 5-propylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1274679.png)

![3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid](/img/structure/B1274683.png)

![2-[(Benzhydryloxy)methyl]oxirane](/img/structure/B1274694.png)

![2-Bromo-1-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone](/img/structure/B1274697.png)